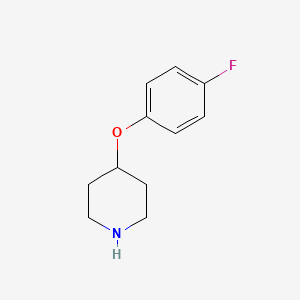

4-(4-Fluorophenoxy)piperidine

CAS No.: 3413-28-3

Cat. No.: VC2012158

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3413-28-3 |

|---|---|

| Molecular Formula | C11H14FNO |

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | 4-(4-fluorophenoxy)piperidine |

| Standard InChI | InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |

| Standard InChI Key | QUPXFCLFBNUVGX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OC2=CC=C(C=C2)F |

| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)F |

Introduction

Synthesis Pathways

The synthesis of 4-(4-Fluorophenoxy)piperidine involves strategic reactions to introduce the fluorophenoxy group onto the piperidine scaffold. Below is an outline of common synthetic approaches:

-

Nucleophilic Substitution:

-

A piperidine derivative reacts with 4-fluorophenol in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the desired ether bond.

-

-

Catalytic Reactions:

-

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, may also be employed for more complex derivatives.

-

-

Alternative Processes:

Reaction Example:

Applications in Medicinal Chemistry

The structural features of 4-(4-Fluorophenoxy)piperidine make it a versatile scaffold in drug discovery:

-

Pharmacological Relevance:

-

Potential Bioactivities:

-

Structure-Activity Relationship (SAR):

-

Modifications on the phenoxy or piperidine moiety can adjust potency and selectivity against specific molecular targets.

-

For instance, replacing fluorine with other halogens may alter pharmacokinetic profiles.

-

Biological Evaluation

Although specific studies on 4-(4-Fluorophenoxy)piperidine remain limited, related compounds have demonstrated significant biological activity:

-

Anticancer Potential:

-

Safety Profile:

Challenges and Future Directions

Despite its promising applications, several challenges remain:

-

Synthetic Optimization:

-

Developing cost-effective and scalable synthesis routes is essential for industrial applications.

-

-

Detailed Bioactivity Studies:

-

Comprehensive pharmacological profiling is needed to fully understand its therapeutic potential.

-

-

Derivatization Opportunities:

-

Exploring analogs with varied substituents may uncover new applications in drug development.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume